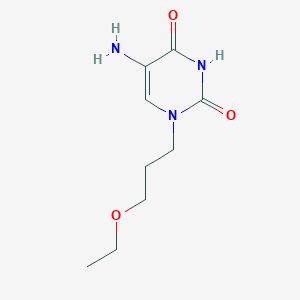

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

Beschreibung

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 5-amino substituent and a 3-ethoxypropyl group at the N1 position. The 5-amino group enhances hydrogen-bonding capacity, while the 3-ethoxypropyl chain contributes to lipophilicity, influencing solubility and bioavailability. Synthesis likely involves alkylation of the pyrimidine core with 3-ethoxypropyl halides, followed by amino group introduction via reduction or substitution .

Eigenschaften

Molekularformel |

C9H15N3O3 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O3/c1-2-15-5-3-4-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14) |

InChI-Schlüssel |

MECNJMHNWYEAPS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCN1C=C(C(=O)NC1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent positions, functional groups, and biological relevance (Table 1).

Table 1: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Key Structural and Functional Differences

Substituent Position and Type: The 5-amino group in the target compound contrasts with 6-amino in pyrido-pyrimidine derivatives (e.g., ), which may alter binding interactions with biological targets. The 3-ethoxypropyl chain provides moderate lipophilicity compared to hydroxyethoxyethyl (more hydrophilic; ) or acetoxypropyl (hydrolyzable ester; ).

Core Structure :

- Pyrido-pyrimidine derivatives (e.g., ) exhibit fused-ring systems, enhancing planar rigidity for enzyme binding. Simple pyrimidine-diones (e.g., ) offer synthetic flexibility but reduced structural complexity.

Biological Activity: Halogenated derivatives (e.g., ) leverage electron-withdrawing groups (Cl, F) for enhanced antimicrobial potency. The amino group in the target compound may mimic nucleobases, enabling interactions with DNA/RNA-processing enzymes .

Physicochemical Properties

- Melting Point : The acetoxypropyl analog (224–227°C; ) suggests high crystallinity due to polar substituents. The target compound’s ethoxy group may lower melting points due to reduced polarity.

- Solubility : The 3-ethoxypropyl chain balances lipophilicity and solubility, contrasting with the hydrophilic hydroxyethoxyethyl analog (discontinued due to instability; ).

Research Findings and Implications

- Antimicrobial Potential: Structural similarities to halogenated pyridopyrimidines () and anti-mycobacterial agents () suggest the target compound could target bacterial enzymes or DNA gyrase.

- Metabolic Stability : The ethoxy group’s ether linkage (vs. ester in ) may resist hydrolysis, improving pharmacokinetics.

Biologische Aktivität

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and an ethoxypropyl substituent. Its molecular formula is C_9H_12N_4O_2, and it possesses a unique structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with ethoxypropyl groups. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. In particular, studies have shown that similar compounds can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth:

- Inhibition of eEF-2K : Compounds structurally related to this compound have demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in various cancer cell lines, such as MDA-MB-231 breast cancer cells . These findings suggest that this class of compounds may serve as effective inhibitors in cancer therapy.

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

| Compound | Activity Against | IC50 (µg/mL) |

|---|---|---|

| 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione | E. coli (MTCC 40) | 50 |

| S. aureus (MTCC 87) | 40 |

These results indicate that the compound may be useful in developing new antimicrobial agents .

Enzyme Inhibition

The biological activity of this compound extends to the inhibition of vital enzymes involved in DNA biosynthesis. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are critical targets in chemotherapy . The structural modifications in this compound could enhance its efficacy against these targets.

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in clinical applications:

- Case Study on Anticancer Properties : A study evaluated the effects of a series of pyrimidine derivatives on eEF-2K activity in breast cancer cells. The results indicated that compounds with similar structures to this compound significantly reduced eEF-2K activity, leading to decreased cell proliferation .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The findings demonstrated that certain derivatives exhibited promising antibacterial effects comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.